molecular formula C8H13ClN2O B2776997 1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride CAS No. 2172537-68-5

1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride

Cat. No. B2776997
M. Wt: 188.66
InChI Key: LKVINSCNPBPRHS-UHFFFAOYSA-N
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Description

“1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride” is a chemical compound with the CAS Number: 2172537-68-5 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-ethyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride .


Molecular Structure Analysis

The InChI code for “1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride” is 1S/C8H12N2O.ClH/c1-2-10-6-9-7-5-11-4-3-8(7)10;/h6H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride” is a powder that is stored at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for research on “1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride” and other imidazole compounds are likely to continue exploring their broad range of chemical and biological properties . This includes the development of new drugs and the investigation of their potential therapeutic applications .

properties

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-10-6-9-7-5-11-4-3-8(7)10;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVINSCNPBPRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride

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